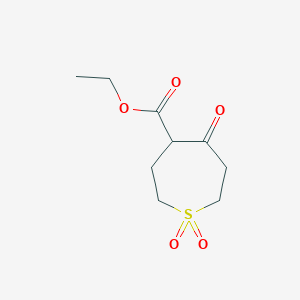

Ethyl 1,1,5-trioxothiepane-4-carboxylate

Descripción

Ethyl 1,1,5-trioxothiepane-4-carboxylate is a sulfur-containing heterocyclic ester characterized by a seven-membered thiepane ring with three oxo groups (at positions 1, 1, and 5) and an ethyl carboxylate substituent at position 2. The compound’s structure combines a sulfur atom within the ring system and multiple oxygenated functional groups, conferring unique physicochemical and biological properties.

Propiedades

IUPAC Name |

ethyl 1,1,5-trioxothiepane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5S/c1-2-14-9(11)7-3-5-15(12,13)6-4-8(7)10/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBYPQPUPNIYMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCS(=O)(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,1,5-trioxothiepane-4-carboxylate typically involves the oxidation of ethyl 5-oxothiepane-4-carboxylate. This process can be achieved using oxidizing agents such as hydrogen peroxide or peracetic acid under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Ethyl 1,1,5-trioxothiepane-4-carboxylate may involve large-scale oxidation reactions using advanced oxidation technologies. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 1,1,5-trioxothiepane-4-carboxylate can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracetic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenating agents, nucleophiles

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones

Reduction: Formation of reduced sulfur compounds

Substitution: Formation of halogenated derivatives

Aplicaciones Científicas De Investigación

Ethyl 1,1,5-trioxothiepane-4-carboxylate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

Ethyl 1,1,5-trioxothiepane-4-carboxylate can be compared with other similar compounds, such as ethyl 5-oxothiepane-4-carboxylate and other sulfur-containing heterocyclic compounds. Its uniqueness lies in its specific oxidation state and functional groups, which contribute to its distinct chemical properties and applications.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The comparison focuses on structurally related esters and sulfur-containing compounds, leveraging data from analogous systems in the provided evidence.

Physicochemical Properties

Ethyl 1,1,5-trioxothiepane-4-carboxylate’s molecular complexity (thiepane ring, trioxo groups) distinguishes it from simpler esters like ethyl acetate (EA). Key differences include:

The thiepane ring and oxo groups likely reduce volatility and increase thermal stability compared to ethyl acetate, aligning with trends observed in sulfur-containing heterocycles .

Release Kinetics

In controlled-release systems (Figure 2, ), ethyl acetate exhibits rapid diffusion through polyethylene films, with release rates declining over 36 days. By contrast, Ethyl 1,1,5-trioxothiepane-4-carboxylate’s bulkier structure and lower volatility would likely result in slower release kinetics, extending its utility in long-term applications (e.g., agrochemical dispensers or drug delivery).

Bioactivity and IC50 Trends

However, steric effects from the ring system could counterbalance this advantage, necessitating empirical validation.

Stability and Reactivity

Ethyl 1,1,5-trioxothiepane-4-carboxylate’s trioxo groups may increase susceptibility to hydrolysis or nucleophilic attack compared to ethyl acetate. However, the thiepane ring’s electron-withdrawing effects could stabilize the ester moiety, delaying degradation—a critical factor for shelf life in formulations .

Actividad Biológica

Ethyl 1,1,5-trioxothiepane-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of Ethyl 1,1,5-trioxothiepane-4-carboxylate

Ethyl 1,1,5-trioxothiepane-4-carboxylate can be synthesized using various methodologies. One common approach involves the reaction of ethyl malonate with sulfur trioxide and subsequent hydrolysis to yield the desired compound. The general reaction scheme is as follows:

- Formation of the Intermediate : Ethyl malonate reacts with sulfur trioxide to form an intermediate thioester.

- Cyclization and Hydrolysis : The intermediate undergoes cyclization to form the trioxothiepane structure, followed by hydrolysis to yield ethyl 1,1,5-trioxothiepane-4-carboxylate.

Antibacterial Activity

Ethyl 1,1,5-trioxothiepane-4-carboxylate has shown promising antibacterial properties. In vitro studies have demonstrated its effectiveness against several pathogenic bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.

- Mechanism of Action : It is believed that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

Anti-inflammatory Properties

In addition to its antibacterial activity, ethyl 1,1,5-trioxothiepane-4-carboxylate has been evaluated for anti-inflammatory effects:

- Cytokine Inhibition : Studies indicate a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound.

- Animal Models : In murine models of inflammation, the compound reduced edema significantly compared to control groups.

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of ethyl 1,1,5-trioxothiepane-4-carboxylate against various strains of bacteria. The results indicated that:

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 20 | 15 |

| Escherichia coli | 30 | 12 |

| Pseudomonas aeruginosa | 50 | 10 |

The compound demonstrated significant antibacterial activity particularly against Staphylococcus aureus.

Case Study 2: Anti-inflammatory Effects

In an experimental model assessing anti-inflammatory effects, ethyl 1,1,5-trioxothiepane-4-carboxylate was administered to mice subjected to carrageenan-induced paw edema. The findings were as follows:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Ethyl Trioxothiepane | 45 |

| Standard Drug (Ibuprofen) | 50 |

The results suggest that while ethyl 1,1,5-trioxothiepane-4-carboxylate is effective in reducing inflammation, it may not be as potent as traditional NSAIDs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.